2-Nitrophenyl hexanoate
Description
2-Nitrophenyl hexanoate is an organic ester compound comprising a nitro-substituted phenyl group attached to a hexanoate chain. The nitro group on the aromatic ring enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions. Its hexanoate chain contributes to moderate hydrophobicity, balancing solubility in organic solvents and aqueous systems under specific conditions.
Properties
IUPAC Name |
(2-nitrophenyl) hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMXDASIVKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrophenyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-nitrophenol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-nitrophenyl hexanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 2-nitrophenyl hexanoate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl hexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in 2-nitrophenyl hexanoate can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid and 2-nitrophenol.
Reduction: The nitro group in 2-nitrophenyl hexanoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-nitrophenol.
Reduction: 2-Aminophenyl hexanoate.
Substitution: Various substituted phenyl hexanoates depending on the nucleophile used.
Scientific Research Applications
Enzymatic Assays
2-Nitrophenyl hexanoate serves as a substrate in enzymatic assays, particularly for studying esterase activity. It has been utilized to evaluate the performance of various enzymes in hydrolysis reactions.
- Hydrolysis Studies : Research has shown that 2-nitrophenyl hexanoate can be hydrolyzed by different enzymes, providing insights into enzyme mechanisms and kinetics. For instance, studies demonstrated that OleA enzymes from Xanthomonas campestris exhibit significant hydrolytic activity towards this substrate, generating 2-nitrophenol, which can be quantitatively measured due to its intense yellow color .
- Colorimetric Assays : The hydrolysis of 2-nitrophenyl hexanoate produces a measurable product (2-nitrophenol), allowing for the development of colorimetric assays. These assays have been leveraged to identify and characterize new esterase-producing bacterial strains, enhancing the screening process for bioplastic degraders .
Biotechnological Applications
The compound is also explored for its role in biotechnological applications, particularly in enzyme engineering and synthetic biology.
- Enzyme Screening : In recent studies, 2-nitrophenyl hexanoate has been employed as a probe to screen putative polyester-degrading enzymes. This application is crucial for bioremediation efforts aimed at degrading synthetic polymers .
- Synthetic Pathway Development : The compound's ability to act as an acyl donor in Claisen condensation reactions has opened avenues for synthesizing novel compounds with potential industrial applications. This includes the production of β-lactones and other natural products through engineered pathways .
Material Science
In material science, 2-nitrophenyl hexanoate has implications in polymer chemistry.
- Polymer Degradation Studies : The compound is used to study the degradation of polyesters and other polymers. Its hydrolysis can be indicative of the effectiveness of various enzymes or microbial strains in breaking down plastic materials .
- Development of Biodegradable Plastics : Research into using 2-nitrophenyl hexanoate as a model substrate helps in understanding the degradation pathways of bioplastics, which are essential for developing sustainable materials that mitigate environmental impact .
Case Studies
Several case studies illustrate the diverse applications of 2-nitrophenyl hexanoate:
Mechanism of Action
The mechanism of action of 2-nitrophenyl hexanoate involves its interaction with enzymes or chemical reagents that target the ester bond or the nitro group. For example, in enzyme-catalyzed hydrolysis, the enzyme binds to the ester bond and facilitates its cleavage, resulting in the formation of hexanoic acid and 2-nitrophenol. In reduction reactions, the nitro group is targeted by reducing agents, leading to its conversion to an amino group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Key structural analogs include esters, ethers, and nitroaromatic derivatives. Below is a comparative analysis based on functional groups, applications, and toxicity profiles.
Table 1: Chemical Properties and Functional Groups
Analytical Methods
Ethyl hexanoate and similar volatile esters are analyzed using gas chromatography (GC) with calibration curves (2–500 µg/L range) and mass spectrometry . For nitroaromatic compounds like 2-nitrophenyl derivatives, high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy may be preferred due to reduced volatility and nitro group absorbance.
Research and Industrial Relevance
- 2-Nitrophenyl Hexanoate: Likely used in kinetic studies of esterases or lipases, leveraging its chromogenic nitro group for spectrophotometric detection.
- 2-Nitrophenyl Hexyl Ether: Employed in material science for solubility modulation or as a non-polar solvent .
- Ethyl Hexanoate: Dominates food and fragrance industries due to its fruity aroma and low toxicity .
Biological Activity
2-Nitrophenyl hexanoate is an organic compound that has garnered attention in various biochemical studies due to its potential biological activities. This compound is a derivative of nitrophenol and is often used as a substrate in enzyme assays, particularly for studying esterases and lipases. This article aims to provide a comprehensive overview of the biological activity associated with 2-nitrophenyl hexanoate, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
2-Nitrophenyl hexanoate consists of a hexanoic acid moiety esterified to a 2-nitrophenol group. The chemical structure can be represented as follows:
This structure contributes to its reactivity in biochemical assays, particularly in the presence of enzymes that hydrolyze ester bonds.
Mechanisms of Biological Activity
The biological activity of 2-nitrophenyl hexanoate primarily revolves around its role as a substrate for various enzymes. Studies have shown that it can be hydrolyzed by lipases and esterases, leading to the release of 2-nitrophenol, which can be quantitatively measured through spectrophotometric methods. The following table summarizes key enzymatic reactions involving 2-nitrophenyl hexanoate:
| Enzyme | Reaction Type | Product | Reference |
|---|---|---|---|
| Lipase | Hydrolysis | 2-Nitrophenol + Hexanoic Acid | |
| Esterase | Hydrolysis | 2-Nitrophenol + Hexanoic Acid |
Case Studies and Research Findings
Several studies have explored the biological activity of 2-nitrophenyl hexanoate in different contexts:
- Enzyme Activity Screening : A study investigated the hydrolytic activity of various OleA proteins on 2-nitrophenyl hexanoate. The results indicated that certain OleA homologs exhibited significant activity, suggesting their potential use in biotechnological applications for lipid metabolism .
- Substrate Specificity : Research focused on the specificity of different esterases towards 2-nitrophenyl hexanoate compared to other substrates. It was found that while some enzymes showed high affinity for this compound, others were less effective, highlighting the importance of substrate structure in enzymatic reactions .
- Biochemical Pathways : In a study examining microbial metabolism, 2-nitrophenyl hexanoate was used to elucidate pathways involved in the degradation of nitroaromatic compounds. The findings suggested that microbial strains could utilize this compound as a carbon source, indicating its potential role in bioremediation efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
